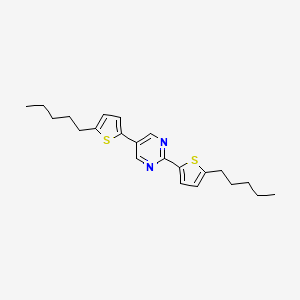
2,5-Bis(5-pentylthiophen-2-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(5-pentylthiophen-2-yl)pyrimidine: is an organic compound that features a pyrimidine core substituted with two thiophene rings at the 2 and 5 positions The thiophene rings are further substituted with pentyl groups at the 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine typically involves the following steps:
Formation of Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Substitution with Pentyl Groups: The thiophene rings are then substituted with pentyl groups at the 5 positions using alkylation reactions.
Formation of Pyrimidine Core: The final step involves the formation of the pyrimidine core through a cyclization reaction involving the substituted thiophene rings and appropriate reagents like guanidine hydrochloride or thiourea under basic conditions
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions at the thiophene rings or the pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene or pyrimidine derivatives
Scientific Research Applications
Chemistry: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique structure allows for efficient charge transport and light emission properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Industry: The compound is also used in the development of corrosion inhibitors and as a component in the fabrication of organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine in biological systems involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
2,5-Bis(thiophen-2-yl)pyrimidine: Lacks the pentyl substitution, leading to different physical and chemical properties.
2,5-Bis(5-methylthiophen-2-yl)pyrimidine: Substituted with methyl groups instead of pentyl groups, affecting its solubility and reactivity.
Uniqueness: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine is unique due to the presence of pentyl groups, which enhance its solubility in organic solvents and improve its interaction with biological targets. This makes it more versatile in various applications compared to its analogs .
Properties
CAS No. |
388616-43-1 |
|---|---|
Molecular Formula |
C22H28N2S2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2,5-bis(5-pentylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C22H28N2S2/c1-3-5-7-9-18-11-13-20(25-18)17-15-23-22(24-16-17)21-14-12-19(26-21)10-8-6-4-2/h11-16H,3-10H2,1-2H3 |
InChI Key |
NZAMBIVKOCPAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(S1)C2=CN=C(N=C2)C3=CC=C(S3)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)

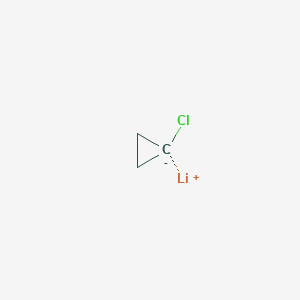
![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

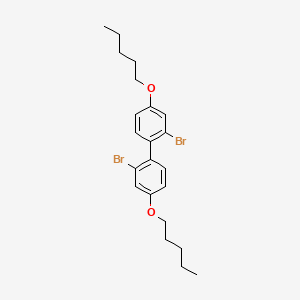
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
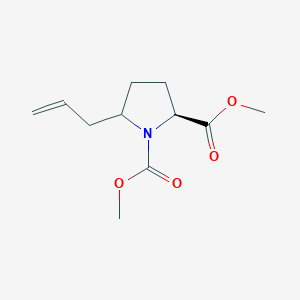
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
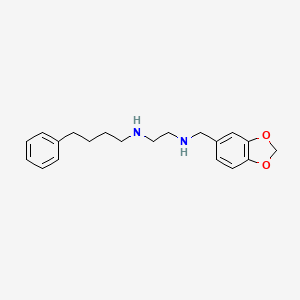
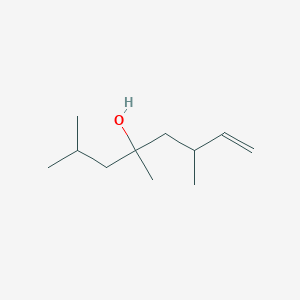
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
